N-(3-chlorophenyl)-2-methylbutanamide
Description
N-(3-Chlorophenyl)-2-methylbutanamide is an amide derivative featuring a 3-chlorophenyl group attached to a 2-methylbutanamide backbone. The 3-chloro substituent on the phenyl ring introduces electron-withdrawing effects, which may influence electronic distribution, solubility, and interactions with biological targets. The 2-methylbutanamide chain contributes to lipophilicity, affecting bioavailability and metabolic stability.
Properties
Molecular Formula |
C11H14ClNO |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-methylbutanamide |
InChI |
InChI=1S/C11H14ClNO/c1-3-8(2)11(14)13-10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3,(H,13,14) |
InChI Key |
QGDDACIXDNBGJE-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)NC1=CC(=CC=C1)Cl |
Canonical SMILES |
CCC(C)C(=O)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Effects on the Phenyl Ring
N-(2-Chlorophenyl)-2-methylbutanamide (CAS 349576-44-9)
- Structure : Chloro substituent at the ortho (2-) position instead of meta (3-).
- Molecular Formula: C₁₁H₁₄ClNO; Molecular Weight: 211.69 g/mol .
- This positional change could alter dipole moments and crystal packing, affecting solubility and melting points.
N-(4-Chlorophenyl)-3-methylbutanamide Analogs
- Example : N-(Pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide ().
- Structure : 4-Chlorophenyl group with a pyridine-methyl substituent on the amide nitrogen.
- Molecular Weight : 302.79 g/mol; Activity : Demonstrated antifungal efficacy against Botrytis cinerea and Colletotrichum gossypii .
- Implications : The para-chloro substituent may enhance electronic effects for target binding, while the pyridine group introduces hydrogen-bonding capability, improving target engagement.
Functional Group Modifications
N-(3-Chlorophenyl)-2-sulfanylacetanilide ()
- Structure : Replaces the 2-methylbutanamide chain with a sulfanylacetamide group.
- Synthesis : Derived from 3-chloroaniline and 2-sulfanylacetic acid (93% yield).
- Properties : The thiol (-SH) group increases reactivity, enabling metal coordination or disulfide bond formation, which may enhance antimicrobial or chelating activity .
2-(1H-Benzo[d]imidazol-2-ylthio)-N-(3-chlorophenyl)acetamide ()
- Structure : Incorporates a benzimidazole-thio moiety.
- This structural complexity may broaden pharmacological applications, such as antiparasitic or anticancer activity .
Chain Length and Branching Effects
N-(3-Chloro-2-methylphenyl)-4-phenylbutanamide (CAS 430464-38-3)
- Structure : 4-Phenylbutanamide chain with a 3-chloro-2-methylphenyl group.
- Molecular Formula: C₁₇H₁₈ClNO; Molecular Weight: 287.78 g/mol .
- Implications : The elongated 4-phenylbutanamide chain increases hydrophobicity (higher logP), likely enhancing membrane permeability but reducing aqueous solubility.
N-(3-Methylphenyl)-2-phenylbutanamide (CAS 349088-59-1)
- Structure : Replaces chloro with methyl and adds a phenyl group to the butanamide.
- Molecular Weight : 253.34 g/mol .
- Implications : The methyl group reduces electron-withdrawing effects, while the phenylbutanamide chain may sterically hinder target interactions, altering selectivity.
N-(3-Chlorophenyl)naphthyl Carboxamide ()
- Structure : Naphthyl group instead of methylbutanamide.
- Activity: Exhibited superior binding to inflammatory targets (FLT1, NOS3) compared to aspirin, attributed to its high softness energy (HOMO-LUMO gap analysis) .
- Implications : The naphthyl group enhances π-π interactions, improving affinity for hydrophobic binding pockets.
Antifungal Analogs ()
- Example : N-(Pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide.
- Activity : Inhibited fungal growth via hydrogen-bonding interactions stabilized by its crystal structure .
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